4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate

Description

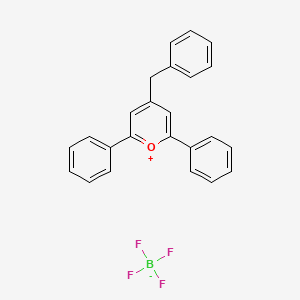

4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate is a pyrylium salt characterized by a positively charged oxygen-containing aromatic ring (pyrylium core) substituted with benzyl and phenyl groups at the 4-, 2-, and 6-positions, respectively. The tetrafluoroborate (BF₄⁻) anion enhances solubility in polar organic solvents and stabilizes the cationic pyrylium core. Pyrylium salts are widely used in photoredox catalysis, dye synthesis, and as precursors for fluorescent probes due to their electron-deficient nature and tunable photophysical properties .

Properties

CAS No. |

58164-65-1 |

|---|---|

Molecular Formula |

C24H19BF4O |

Molecular Weight |

410.2 g/mol |

IUPAC Name |

4-benzyl-2,6-diphenylpyrylium;tetrafluoroborate |

InChI |

InChI=1S/C24H19O.BF4/c1-4-10-19(11-5-1)16-20-17-23(21-12-6-2-7-13-21)25-24(18-20)22-14-8-3-9-15-22;2-1(3,4)5/h1-15,17-18H,16H2;/q+1;-1 |

InChI Key |

KUYPEJIGWCDUAI-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)CC2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate typically involves the reaction of benzyl chloride with 2,6-diphenylpyrylium tetrafluoroborate in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrylium salts.

Reduction: Reduction reactions can convert it into dihydropyrylium derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride.

Major Products Formed

The major products formed from these reactions include various substituted pyrylium salts, dihydropyrylium derivatives, and other aromatic compounds depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate serves as a versatile reagent in organic synthesis. Its ability to form stable intermediates allows for the development of complex organic molecules through various reactions, including:

- Electrophilic Aromatic Substitution : The pyrylium cation can act as an electrophile, facilitating substitutions on aromatic rings.

- Cycloaddition Reactions : It has been utilized in redox-neutral cycloaddition reactions under visible light irradiation, showcasing its utility in synthetic methodologies .

Materials Science

The compound's unique electronic properties make it valuable in materials science, particularly in the development of:

- Dyes and Pigments : Due to its vibrant color and fluorescence, it is explored as a potential dye for applications in textiles and plastics.

- Photonic Devices : Its ability to absorb and emit light makes it suitable for applications in photonic devices and sensors .

Fluorescence Applications

This compound exhibits substantial fluorescence emission, which is beneficial for:

- Laser Dyes : Used in laser technology due to high quantum yields.

- Photosensitizers : Employed in photodynamic therapy for cancer treatment by generating reactive oxygen species upon light activation .

Case Study 1: Photochemical Behavior

A study investigated the photochemical behavior of this compound under different light conditions. The results indicated that the compound can efficiently generate singlet oxygen when exposed to light, making it a candidate for photodynamic therapy applications.

Case Study 2: Synthesis of Novel Compounds

Research demonstrated the use of this pyrylium salt in synthesizing novel heterocyclic compounds through cycloaddition reactions. The versatility of the pyrylium cation allowed for the formation of various products with significant yields and purities.

Mechanism of Action

The mechanism of action of 4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate involves its interaction with molecular targets through its aromatic and ionic properties. It can participate in electron transfer reactions, interact with nucleophiles, and form complexes with various substrates. These interactions are crucial for its role as a catalyst and in biological applications .

Comparison with Similar Compounds

Data Tables

Biological Activity

4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate is an organic compound characterized by its unique pyrylium cation structure. This compound has garnered attention due to its potential biological activities and applications in organic synthesis and materials science. The tetrafluoroborate anion enhances its stability and solubility in polar solvents, making it a versatile reagent.

Chemical Structure

The molecular formula of this compound is , featuring a benzyl group and two phenyl groups attached to a pyrylium ring. The structure can be represented as follows:

Biological Activity

Recent studies have demonstrated the electrophilic character of this compound through its interactions with various nucleophiles. This property allows it to form stable adducts with amines and thiols, which may influence its reactivity in biological systems.

Electrophilic Character

The compound's electrophilic nature is crucial for its biological activity. It has shown the ability to interact with biological membranes, suggesting potential therapeutic applications. The formation of adducts can lead to modifications in cellular processes, making it an interesting candidate for further research in pharmacology .

Research Findings

A variety of studies have explored the biological implications of this compound:

- Interaction with Nucleophiles : The compound reacts efficiently with nucleophiles such as amino acids and thiols, indicating potential pathways for drug development.

- Membrane Interactions : Research indicates that the compound may alter membrane permeability, which can be pivotal in drug delivery systems.

- Antioxidant Activity : Preliminary findings suggest that the compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress in cells.

Case Studies

Several case studies have highlighted the biological significance of this compound:

- Case Study 1 : A study assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

- Case Study 2 : Another investigation focused on the compound's ability to modulate oxidative stress markers in neuronal cells. The results showed a significant reduction in reactive oxygen species (ROS) levels when treated with this pyrylium salt.

Comparative Analysis

The following table summarizes key features of structurally similar compounds and their biological activities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | Electrophilic character | Antioxidant, cytotoxic | |

| 2,6-Diphenylpyrylium tetrafluoroborate | Lacks benzyl group | Limited reactivity | |

| 3-Benzyl-2,4,6-triphenylpyrylium tetrafluoroborate | Additional phenyl groups | Enhanced reactivity |

Q & A

Q. What are the recommended synthetic routes for 4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation reactions of benzyl-substituted precursors with aryl aldehydes in acidic media. For example, Gridnev et al. (1983) describe the use of alkylation or arylation reactions under reflux conditions with BF₃·OEt₂ as a catalyst in dichloromethane (CH₂Cl₂) . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 for benzyl halide to aldehyde), temperature control (40–60°C), and reaction time (6–12 hours). Post-synthesis, purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:4) ensures high purity. Monitoring by thin-layer chromatography (TLC) helps track reaction progress .

Q. How is the compound characterized using spectroscopic and analytical techniques?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

- ¹H NMR : Aromatic protons in the pyrylium core appear as doublets at δ 7.8–8.2 ppm, while benzyl protons resonate as a singlet near δ 5.2 ppm.

- ¹³C NMR : The pyrylium ring carbons show peaks at ~160–170 ppm, with aryl carbons at 120–140 ppm.

- ¹⁹F NMR : The BF₄⁻ counterion exhibits a quartet at δ -148 to -152 ppm .

Mass spectrometry (MS) confirms molecular ion peaks (e.g., [M]⁺ at m/z 438). Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .

Q. What safety protocols are essential when handling this compound?

Methodological Answer: The compound is classified under GHS as acutely toxic (oral, skin) and a severe eye irritant . Required precautions include:

- Use of nitrile gloves, lab coats, and ANSI-approved goggles.

- Work in a fume hood to avoid inhalation of dust.

- Immediate neutralization of spills with sodium bicarbonate.

- Storage in airtight containers at 2–8°C, away from moisture .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in photochemical reactions?

Methodological Answer: Time-resolved fluorescence spectroscopy can track excited-state dynamics (e.g., λem = 516 nm in CH₂Cl₂). Quantum yield (ΦF) measurements (e.g., ΦF = 0.63 in solution) combined with density functional theory (DFT) calculations reveal charge-transfer interactions between the benzyl and pyrylium moieties . Isotopic labeling (e.g., deuterated solvents) helps distinguish solvent effects from intrinsic photodegradation pathways.

Q. How does the compound’s stability vary under different solvent systems and temperatures?

Methodological Answer: Stability assays in polar aprotic solvents (e.g., acetonitrile) vs. protic solvents (e.g., methanol) show faster decomposition in the latter due to nucleophilic attack on the pyrylium ring. Accelerated aging studies (e.g., 40°C for 72 hours) with HPLC monitoring quantify degradation products. Anion exchange resins (e.g., Amberlite IRA 900) can replace BF₄⁻ with Cl⁻ or Br⁻ to assess counterion effects on stability .

Q. How can computational modeling predict substituent effects on the compound’s electronic properties?

Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). For example, introducing electron-withdrawing groups (e.g., CF₃) lowers LUMO energy, enhancing electrophilicity. Comparative analysis with X-ray crystallography data (e.g., bond lengths: C–N = 1.34 Å, B–F = 1.38 Å) validates computational models .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Methodological Answer: Contradictions often arise from solvent polarity or impurities. Repetition in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) identifies solvent-induced shifts. Spiking experiments with authentic samples or 2D NMR techniques (e.g., HSQC, HMBC) confirm assignments. For example, overlapping aromatic signals can be deconvoluted using COSY .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.